molecular formula C16H21NO4 B13950568 Ethyl 4-((2-(ethoxycarbonyl)allyl)(methyl)amino)benzoate

Ethyl 4-((2-(ethoxycarbonyl)allyl)(methyl)amino)benzoate

Cat. No.: B13950568
M. Wt: 291.34 g/mol
InChI Key: JUNCIWWXBRJOMS-UHFFFAOYSA-N
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Description

Ethyl 4-((2-(ethoxycarbonyl)allyl)(methyl)amino)benzoate is a complex organic compound with a molecular formula of C16H21NO4. This compound contains a benzoate ester functional group, which is often found in various chemical and pharmaceutical applications. The structure includes an ethyl ester group, an allyl group, and a methylamino group attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((2-(ethoxycarbonyl)allyl)(methyl)amino)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-aminobenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. This is followed by the alkylation of the resulting ethyl 4-aminobenzoate with 2-(ethoxycarbonyl)allyl chloride in the presence of a base such as sodium hydroxide. The final step involves the methylation of the amino group using methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2-(ethoxycarbonyl)allyl)(methyl)amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Alkyl halides, Acyl chlorides

Major Products

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols

    Substitution: Various substituted benzoates and amines

Scientific Research Applications

Ethyl 4-((2-(ethoxycarbonyl)allyl)(methyl)amino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-((2-(ethoxycarbonyl)allyl)(methyl)amino)benzoate involves its interaction with various molecular targets. The ester and amino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert specific effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: A simpler ester with similar structural features but lacking the allyl and methylamino groups.

    Methyl 4-aminobenzoate: Similar to Ethyl 4-aminobenzoate but with a methyl ester group instead of an ethyl ester.

    Ethyl 4-(2-hydroxybenzylamino)benzoate: Contains a hydroxybenzylamino group instead of the ethoxycarbonylallyl group.

Uniqueness

Ethyl 4-((2-(ethoxycarbonyl)allyl)(methyl)amino)benzoate is unique due to the presence of both the ethoxycarbonylallyl and methylamino groups, which provide distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

ethyl 4-[2-ethoxycarbonylprop-2-enyl(methyl)amino]benzoate

InChI

InChI=1S/C16H21NO4/c1-5-20-15(18)12(3)11-17(4)14-9-7-13(8-10-14)16(19)21-6-2/h7-10H,3,5-6,11H2,1-2,4H3

InChI Key

JUNCIWWXBRJOMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(C)CC(=C)C(=O)OCC

Origin of Product

United States

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